molecular formula C20H30ClN3O4S B7704109 {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

Cat. No.: B7704109
M. Wt: 444.0 g/mol
InChI Key: HWHWPTXXMMRMKX-UHFFFAOYSA-N
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Description

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone is a complex organic compound that features a combination of piperidine and piperazine rings, along with a sulfonyl group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Synthesis of 5-Chloro-2-ethoxybenzenesulfonyl chloride: This can be achieved by reacting 5-chloro-2-ethoxybenzenesulfonic acid with thionyl chloride.

    Formation of the piperidine intermediate: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.

    Coupling with 4-ethylpiperazine: The final step involves coupling the sulfonyl piperidine intermediate with 4-ethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl group and piperidine ring make it a candidate for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target molecules, while the piperidine and piperazine rings could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
  • {1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone
  • {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone

Uniqueness

What sets {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone apart from similar compounds is the specific combination of functional groups and their positions on the molecule. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O4S/c1-3-22-10-12-23(13-11-22)20(25)16-6-5-9-24(15-16)29(26,27)19-14-17(21)7-8-18(19)28-4-2/h7-8,14,16H,3-6,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHWPTXXMMRMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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